molecular formula C10H18NNaO4S B6237370 sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate CAS No. 2138167-83-4

sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate

Cat. No.: B6237370
CAS No.: 2138167-83-4
M. Wt: 271.31 g/mol
InChI Key: DJEDNMXKXZIJFG-UHFFFAOYSA-M
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Description

Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate is a versatile organosulfur compound. It finds applications in organic synthesis, medicinal chemistry, and various scientific research fields. As a sulfinic acid derivative, it plays a crucial role in the development of new methodologies and the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • Sodium hydride

    • (tert-Butoxycarbonyl)pyrrolidine-3-carbaldehyde

    • Methanesulfinic acid

  • Reaction Conditions

    • The synthesis involves the deprotonation of (tert-Butoxycarbonyl)pyrrolidine-3-carbaldehyde with sodium hydride.

    • This is followed by the addition of methanesulfinic acid to form the desired sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate.

    • The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature.

Industrial Production Methods

In an industrial setting, the production methods may involve larger-scale reactors and more optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate can undergo oxidation reactions to form sulfonic acid derivatives.

  • Reduction

    • It can be reduced to produce the corresponding sulfinate.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions, where the sulfinic acid moiety is replaced with various nucleophiles.

Common Reagents and Conditions

  • Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

  • Typical conditions involve controlled temperature and pH to facilitate specific reactions.

Major Products Formed

  • Oxidation products: Sulfonic acid derivatives

  • Reduction products: Sulfinates

  • Substitution products: Varies based on the nucleophile used

Scientific Research Applications

Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate has several scientific research applications:

  • Organic Synthesis: : Used as a reagent in the synthesis of complex organic molecules.

  • Medicinal Chemistry: : Plays a role in the design and synthesis of potential drug candidates, particularly in the modification of biologically active molecules.

  • Materials Science: : Utilized in the preparation of novel materials with unique properties.

  • Biological Research: : Involved in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its sulfinic acid moiety, which can participate in various chemical transformations. The mechanism of action involves:

  • Molecular Targets: : Enzymes and proteins that interact with sulfinic acid groups.

  • Pathways Involved: : Redox pathways, nucleophilic substitution mechanisms, and enzyme-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate

  • Sodium benzenesulfinate

  • Sodium toluenesulfinate

Uniqueness

Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate is unique due to its specific structure, which combines a pyrrolidine ring with a sulfinic acid moiety. This structural combination imparts unique reactivity and specificity in various chemical reactions, making it a valuable compound in research and industrial applications. Other similar compounds may lack this combination, leading to different reactivity and applications.

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Properties

CAS No.

2138167-83-4

Molecular Formula

C10H18NNaO4S

Molecular Weight

271.31 g/mol

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methanesulfinate

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-5-4-8(6-11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

DJEDNMXKXZIJFG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CS(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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